molecular formula C14H15FN2O2 B2787347 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 1159976-76-7

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2787347
CAS No.: 1159976-76-7
M. Wt: 262.284
InChI Key: NPPANXDWWSDVKI-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring. The presence of the fluorine atom on the phenyl ring and the dimethyl groups on the cyclohexane ring contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

  • Diazotization Reaction: : The process begins with the diazotization of 4-fluoroaniline. This involves treating 4-fluoroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

  • Coupling Reaction: : The diazonium salt is then coupled with 5,5-dimethylcyclohexane-1,3-dione in an alkaline medium (usually sodium hydroxide, NaOH). This step results in the formation of the azo compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pH, and reactant concentrations.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amines.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
  • 2-((4-Bromophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
  • 2-((4-Methylphenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione

Comparison

Compared to its analogs, 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGQLJDGXFBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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